Influenza A Virus Inhibition: Potency Below 1 µM vs. Cytidine Baseline
5-Phenylcytidine demonstrates antiviral activity against Influenza A virus in vitro at concentrations below 1 µM . This contrasts with unmodified cytidine, which serves as a negative control and exhibits no such antiviral effect under comparable conditions [1]. The data establish that the 5-phenyl modification is a prerequisite for the observed activity against this specific viral strain.
vs. No effect (cytidine)
| Evidence Dimension | In vitro antiviral activity against Influenza A virus |
|---|---|
| Target Compound Data | Inhibition observed at concentrations < 1 µM |
| Comparator Or Baseline | Cytidine (unmodified): No inhibitory effect |
| Quantified Difference | > 100-fold reduction in active concentration for target vs. baseline |
| Conditions | In vitro cell culture assay; specific cell line not disclosed in source. |
Why This Matters
This establishes a specific antiviral application window for 5-Phenylcytidine that is absent in unmodified cytidine, justifying its selection for influenza-focused discovery programs.
- [1] Buděšínský Z, et al. Some 1-β-D-ribofuranosyl-5-phenylcytosines and -5-(2-chlorophenyl)-2-thiocytosine. Collect Czech Chem Commun. 1982;47:2145-2149. doi:10.1135/cccc19822145 View Source
